Product packaging for (5-Bromo-3-thienyl)urea(Cat. No.:)

(5-Bromo-3-thienyl)urea

Cat. No.: B8555668
M. Wt: 221.08 g/mol
InChI Key: BQPXKYIYXJVLMT-UHFFFAOYSA-N
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Description

(5-Bromo-3-thienyl)urea is a chemical compound that integrates a brominated thiophene ring with a urea functional group, creating a versatile scaffold for scientific research and development. This combination is of significant interest in various fields, particularly in the design and synthesis of novel molecules with potential biological activity. The urea moiety is a privileged structure in medicinal chemistry, known for its ability to form multiple hydrogen bonds with biological targets, which is a critical feature for many pharmaceuticals . Compounds containing the urea functional group have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties . The presence of the bromine atom on the thiophene ring can influence the electronic properties of the molecule and serves as a handle for further chemical modification via cross-coupling reactions, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. Furthermore, thiophene derivatives, especially when substituted with halogens like bromine, are investigated for their applications in materials science, particularly in the development of organic nonlinear optical (NLO) materials . Researchers can explore this compound as a key intermediate or a core structure in projects aimed at developing new therapeutic agents or advanced functional materials. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrN2OS B8555668 (5-Bromo-3-thienyl)urea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5BrN2OS

Molecular Weight

221.08 g/mol

IUPAC Name

(5-bromothiophen-3-yl)urea

InChI

InChI=1S/C5H5BrN2OS/c6-4-1-3(2-10-4)8-5(7)9/h1-2H,(H3,7,8,9)

InChI Key

BQPXKYIYXJVLMT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1NC(=O)N)Br

Origin of Product

United States

Historical Context of Thiophene Urea Derivatives in Synthetic Chemistry

The journey of thiophene-urea derivatives in synthetic chemistry is intrinsically linked to the broader exploration of thiophene (B33073) as a privileged scaffold in medicinal chemistry. nih.govrsc.org The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisosteric replacement for the phenyl ring in many drug candidates, often leading to improved pharmacological profiles. nih.gov The introduction of a urea (B33335) or thiourea (B124793) moiety to the thiophene core further expands its chemical diversity and potential for biological activity. eurjchem.commdpi.commdpi.com

Historically, the synthesis of thiophene derivatives relied on classical methods like the Paal–Knorr and Gewald reactions. nih.gov While effective, these methods often required harsh conditions. nih.gov Over time, more sophisticated synthetic strategies have been developed, enabling the creation of a vast library of substituted thiophenes. The urea functionality, with its capacity for forming stable hydrogen bonds, has been a particularly attractive addition for medicinal chemists seeking to enhance drug-target interactions. nih.gov This has led to the development of numerous thiophene-urea derivatives with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govmdpi.comresearchgate.net

Positioning of 5 Bromo 3 Thienyl Urea Within Modern Heterocyclic Chemistry

In the landscape of modern heterocyclic chemistry, (5-Bromo-3-thienyl)urea stands out as a valuable and strategically functionalized building block. ethernet.edu.etethernet.edu.et Its structure incorporates several key features that make it particularly useful for synthetic chemists. The thiophene (B33073) ring provides a stable aromatic core, while the bromo substituent at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. nih.govmdpi.com This allows for the introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for screening purposes.

The urea (B33335) moiety at the 3-position is another critical feature. It can participate in various chemical transformations, including intramolecular cyclizations to form fused heterocyclic systems. chemrevlett.com Propargylic ureas, for instance, are known to undergo cyclization to produce imidazolones and other medicinally relevant heterocycles. chemrevlett.com The urea group's hydrogen-bonding capabilities also play a crucial role in directing molecular assembly and influencing the pharmacokinetic properties of the final products. nih.gov

The synthesis of this compound itself can be achieved through methods like the Curtius rearrangement of 5-bromothiophene-3-carboxylic acid. nih.gov This involves the formation of an isocyanate intermediate which is then reacted with ammonia (B1221849). nih.gov

Overview of Key Research Areas and Challenges Pertaining to the Compound

Established Synthetic Pathways

The synthesis of this compound is commonly achieved through a multi-step process that begins with 5-Bromothiophene-3-carboxylic acid. The cornerstone of this synthetic route is the Curtius rearrangement, a reliable and well-documented reaction in organic chemistry. wikipedia.orgorganic-chemistry.org This rearrangement facilitates the conversion of an acyl azide (B81097) into an isocyanate, which serves as a key intermediate. nih.govnih.gov

Curtius Rearrangement of 5-Bromothiophene-3-carboxylic Acid to Form Isocyanate Intermediate

The Curtius rearrangement is a thermal decomposition of an acyl azide that results in an isocyanate, accompanied by the loss of nitrogen gas. wikipedia.orgtestbook.com The process is known for its tolerance of various functional groups and for proceeding with complete retention of the migrating group's stereochemistry. nih.gov The reaction is believed to occur via a concerted mechanism, avoiding the formation of a discrete nitrene intermediate. wikipedia.org

The synthesis begins with the conversion of 5-Bromothiophene-3-carboxylic acid into an acyl azide. This transformation is frequently accomplished in a one-pot procedure using diphenylphosphoryl azide (DPPA). studysmarter.co.ukmdpi.com The resulting acyl azide is thermally unstable and rearranges to form the 5-bromo-3-thienyl isocyanate intermediate. wikipedia.orgnrochemistry.com

Stoichiometric Control and Reagent Selection (e.g., Diphenylphosphoryl Azide, Diisopropylethylamine)

Careful control of stoichiometry and the selection of appropriate reagents are critical for the successful synthesis of the isocyanate intermediate. Diphenylphosphoryl azide (DPPA) is a widely used reagent that allows for the direct, one-pot conversion of carboxylic acids to the corresponding isocyanate, bypassing the need to handle potentially volatile and hazardous acyl azides. studysmarter.co.ukmdpi.comtcichemicals.com

An organic base, such as Triethylamine (B128534) (Et3N) or N,N-Diisopropylethylamine (DIPEA), is typically required to deprotonate the carboxylic acid, facilitating its reaction with DPPA. nrochemistry.comgoogle.com The base plays a crucial role in the formation of the initial acyl azide intermediate.

Table 1: Key Reagents and Their Functions in the Curtius Rearrangement

Reagent Function Relevant Citations
5-Bromothiophene-3-carboxylic acid Starting material containing the required carbon skeleton. google.com
Diphenylphosphoryl azide (DPPA) Acts as an azide donor, converting the carboxylic acid to an acyl azide in situ. tcichemicals.comthieme-connect.com studysmarter.co.ukmdpi.comtcichemicals.comthieme-connect.com
N,N-Diisopropylethylamine (DIPEA) A non-nucleophilic organic base used to facilitate the formation of the carboxylate anion. google.comrsc.org google.comrsc.org

| Ammonia (B1221849) (NH₃) | A nucleophile that reacts with the isocyanate intermediate to form the final urea (B33335) product. organic-chemistry.orgorganic-chemistry.org | organic-chemistry.orgorganic-chemistry.orgureaknowhow.com |

Reaction Kinetics and Temperature Optimization

The kinetics of the Curtius rearrangement are primarily influenced by temperature. The thermal decomposition of the acyl azide is the key step that drives the reaction forward. numberanalytics.com The reaction is often performed by heating the mixture to reflux in an inert solvent, such as toluene, to facilitate the rearrangement to the isocyanate. nrochemistry.com The specific temperature can be optimized based on the substrate, but ranges from room temperature to over 100°C have been reported for various systems. wikipedia.orgnrochemistry.com For instance, some syntheses involve stirring at room temperature followed by heating at reflux for several hours to ensure complete conversion. nrochemistry.com Kinetic studies on related heteroaromatic carbonyl azides have been performed using techniques like Differential Scanning Calorimetry (DSC) to measure the heat of transition and determine decomposition temperatures. researchgate.net

Table 2: Representative Temperature Conditions for Curtius Rearrangement

Stage Typical Temperature Range Purpose Relevant Citations
Acyl Azide Formation Room Temperature Initial reaction of the carboxylic acid with DPPA and base. nrochemistry.com
Rearrangement to Isocyanate 80°C - 110°C (Reflux) Thermal decomposition of the acyl azide to form the isocyanate. nrochemistry.comnumberanalytics.comchemrevlett.com

| Urea Formation | 0°C to Room Temperature | Quenching of the isocyanate with a nucleophile like ammonia. | organic-chemistry.org |

Quenching with Ammonia for Urea Formation

Once the 5-bromo-3-thienyl isocyanate intermediate is formed, it is not typically isolated. Instead, it is directly treated with a nucleophile to yield the desired final product. wikipedia.org For the synthesis of this compound, the reaction mixture is quenched with ammonia (NH₃). organic-chemistry.org The nitrogen atom of the ammonia molecule acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This nucleophilic addition results in the formation of the stable urea derivative. organic-chemistry.orgorganic-chemistry.org The use of an ammonia source, such as methanolic ammonia or ammonium (B1175870) carbamate, provides a convenient and effective means to complete the synthesis. organic-chemistry.org

Analysis of Yields and Scalability in Laboratory Synthesis

The scalability of this process presents some challenges. The accumulation of thermally sensitive acyl azide intermediates can pose safety risks on a larger scale. nih.gov Furthermore, the use of reagents like DPPA can be costly for industrial production. For large-scale preparations, process optimization is crucial, potentially involving continuous-flow reactors which can enhance safety by minimizing the accumulation of hazardous intermediates. nih.govacs.org Laboratory syntheses of related chalcones and heterocyclic compounds report a wide range of yields, from moderate to nearly quantitative, depending on the specific substrates and reaction conditions employed. researchgate.net

| Staudinger/Aza-Wittig | Urea Derivatives | Excellent to quantitative | beilstein-journals.org |

Exploration of Novel and Greener Synthetic Routes

In response to the growing demand for sustainable chemical manufacturing, research into novel and greener synthetic routes for ureas is expanding. These efforts focus on reducing the use of hazardous reagents, minimizing waste, and improving energy efficiency.

One alternative approach is the Hofmann rearrangement of a primary amide, which, like the Curtius rearrangement, proceeds through an isocyanate intermediate. organic-chemistry.orgorganic-chemistry.org This method can be more "green" if it avoids the use of azide compounds. google.com For example, primary amides can be reacted with a hypervalent iodine reagent like phenyliodine diacetate in the presence of an ammonia source to directly provide N-substituted ureas. organic-chemistry.org

Phosgene-free methods are also highly sought after, as phosgene (B1210022) is extremely toxic. beilstein-journals.org Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and improving yields. A one-pot, two-step protocol for synthesizing ureas from alkyl halides and amines using a microwave-assisted Staudinger–aza-Wittig reaction has been developed, offering high efficiency and simple workup procedures. beilstein-journals.org Additionally, conducting reactions in environmentally benign solvents, such as water, represents a significant step towards greener chemistry. "On-water" synthesis of unsymmetrical ureas from isocyanates and amines has been shown to be facile and chemoselective, with simple product isolation via filtration. organic-chemistry.org

Catalytic Approaches for Carbonylation and Amination

The formation of the urea linkage in this compound typically involves the reaction of an amino-thiophene precursor with a carbonyl source. Transition metal catalysis, particularly using palladium, has become a cornerstone for these transformations due to its efficiency and functional group tolerance. ethernet.edu.et The key processes are catalytic carbonylation and amination, which can be performed in several ways.

One of the most powerful methods for constructing aryl ureas is the palladium-catalyzed aminocarbonylation of aryl halides. organic-chemistry.org This reaction involves the coupling of an aryl halide (like 3,5-dibromothiophene or a related bromo-aminothiophene precursor), carbon monoxide, and an amine (or ammonia source). A robust allylic palladium-N-heterocyclic carbene (NHC) complex has demonstrated high activity for the aminocarbonylation of various aryl iodides at atmospheric pressure of carbon monoxide, tolerating a wide range of primary and secondary amines. organic-chemistry.org

Another advanced approach is the Pd(OAc)₂-catalyzed C(sp²)-H carbonylation, which can directly functionalize a C-H bond on the thiophene ring. researchgate.net This avoids the need for a pre-functionalized starting material like a halide, improving atom economy. Research has demonstrated the synthesis of phenanthridinones from biaryl-2-amines via a Pd(II)-catalyzed C-H carbonylation, a strategy that could be adapted for thienyl precursors. researchgate.net To prevent the common side product formation of symmetrically substituted ureas, specific catalytic systems have been developed. For instance, a combination of Pd(OAc)₂ and Cu(II) trifluoroacetate (B77799) in 2,2,2-trifluoroethanol (B45653) has been effective. researchgate.net

The choice of ligand and reaction conditions is critical for achieving high yields and selectivity. Phosphine-free conditions have been developed for the aminocarbonylation of aryl iodides using methoxylamine hydrochloride as an ammonia equivalent, which proceeds under mild temperatures. organic-chemistry.org

Table 1: Comparison of Catalytic Carbonylation Approaches

Catalytic System Precursor Type CO Source Key Features
Pd-NHC Complex Aryl Iodide CO Gas (1 atm) High activity, broad amine scope. organic-chemistry.org
Pd(OAc)₂ / Cu(TFA)₂ Biarylamine CO Gas C(sp²)-H activation, minimizes side products. researchgate.net
Phosphine-Free Pd Aryl Iodide Methoxylamine HCl Mild conditions, no phosphine (B1218219) ligand required. organic-chemistry.org

Flow Chemistry Methodologies for Continuous Production

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation and scalability. mdpi.com These systems utilize microreactors or coiled tube reactors for the continuous synthesis of chemical products. mdpi.comrsc.org

While a specific protocol for the continuous production of this compound is not extensively documented in dedicated literature, the principles of flow chemistry have been successfully applied to the synthesis of related heterocyclic compounds, demonstrating the viability of this approach. For example, a flow chemistry method has been developed for the synthesis of 3,5-disubstituted pyrazoles through a sequential copper-mediated alkyne homocoupling and hydroamination. rsc.org Another report details the synthesis of a biaryl compound containing a 3-thienyl moiety in a steel coiled reactor at 150°C, achieving the product within a 20-minute residence time. thieme-connect.de

The synthesis of substituted ureas can be adapted to flow conditions. The reaction of an amine with an isocyanate, a common route to ureas, is often fast and exothermic, making it well-suited for the superior temperature control of flow reactors. A continuous process could involve pumping a stream of 3-amino-5-bromothiophene and a suitable isocyanate or carbonyl source through a heated reactor coil to produce the target compound continuously. This methodology allows for the safe handling of potentially hazardous intermediates like isocyanates and offers a direct path for large-scale production. rsc.org

Table 2: Potential Flow Chemistry Setup for this compound Synthesis

Parameter Description Advantage in Flow Chemistry
Reactors Microreactors, Packed-bed reactors, Tube-in-tube reactors mdpi.com High surface-to-volume ratio, excellent heat/mass transfer.
Reagents 3-Amino-5-bromothiophene, Isocyanate or CO source Precise stoichiometric control, safe handling of reactive species.
Temperature Elevated temperatures (e.g., 100-200°C) Rapid heating and cooling, precise temperature control.
Pressure Can be pressurized Allows for use of solvents above their boiling point, increasing reaction rates.

| Residence Time | Seconds to minutes | Rapid optimization and high throughput production. |

Biocatalytic Transformations for Thiophene Derivatization

Biocatalysis leverages enzymes to perform chemical transformations, offering high selectivity (chemo-, regio-, and enantioselectivity) under mild, environmentally friendly conditions. mdpi.comresearchgate.net While the direct enzymatic synthesis of this compound is not a widely established industrial process, various biocatalytic methods are relevant for the derivatization of the thiophene core and the formation of the urea moiety.

Enzymes such as lipases have been used for polymerization reactions and can function in non-aqueous systems, making them suitable for organic synthesis. mdpi.com Peroxidases have been shown to catalyze the polymerization of thiophene derivatives. mdpi.com More relevant to the target molecule is the use of enzymes for amination or for transformations of precursors. For instance, transaminases are used to introduce amino groups into various molecules. A process for producing L-thienylalanines from 2-hydroxy-3-thienyl-acrylic acids involves a key biotransformation step using a transaminase. google.com Such an approach could potentially be used to synthesize an amino-thiophene precursor.

The urea group itself is central to the action of the urease enzyme, which catalyzes the hydrolysis of urea into ammonia and carbamate. researchgate.netfrontiersin.org While this is a degradative process, understanding the enzyme's active site and mechanism can inform the design of synthetic catalysts or reverse biocatalytic processes under specific non-aqueous conditions. frontiersin.org The development of "new-to-nature" biocatalytic transformations, often through directed evolution of enzymes, is a rapidly advancing field that could yield catalysts for novel C-N bond formations. chalmers.seacs.org For example, a chemoenzymatic synthesis was recently developed for a key fragment of an anti-HIV drug, showcasing the power of combining chemical and biological catalysis to create complex molecules. acs.org

Table 3: Relevant Enzymes and Biocatalytic Processes

Enzyme Class Potential Application in Synthesis Reaction Example Reference
Transaminase Synthesis of chiral amine precursors Transamination of a keto-thiophene to an amino-thiophene google.com
Lipase Acylation/amidation reactions in organic media Polyester synthesis from dicarboxylic acids and diols mdpi.com
Peroxidase Oxidative coupling of thiophene precursors Polymerization of thiophene derivatives mdpi.com

| Urease | (Reverse) synthesis of urea moiety | Hydrolysis of urea (model for active site studies) | researchgate.netfrontiersin.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

High-Resolution ¹H and ¹³C NMR Analysis for Proton and Carbon Environments

A detailed ¹H and ¹³C NMR analysis provides information on the number and type of proton and carbon atoms in a molecule. For this compound, one would expect to observe distinct signals for the two protons on the thiophene ring, the protons of the urea's NH₂ group, and the NH proton attached to the ring. Similarly, the ¹³C NMR spectrum would show signals for the four carbon atoms of the thiophene ring and the carbonyl carbon of the urea group.

However, no specific experimental ¹H or ¹³C NMR data, such as chemical shifts (δ) and coupling constants (J), for this compound has been published. While data exists for related structures like L-3-(5-bromo-2-thienyl)alanine google.com and various sulfonyl urea derivatives scielo.org.mx, this information cannot be directly extrapolated to the target compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) would confirm the connectivity between adjacent protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon atom. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range (2-3 bond) correlations, for instance, from the NH proton to the carbons of the thiophene ring and the urea carbonyl carbon. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity between protons, helping to define the molecule's preferred conformation, particularly the orientation around the C-N bond connecting the thiophene and urea moieties. numberanalytics.com

Despite the power of these techniques, no specific 2D NMR studies for this compound are available in the literature.

Advanced NMR Experiments for Dynamic Processes

Dynamic NMR (DNMR) techniques, such as variable-temperature (VT) NMR, are used to study molecular motions like restricted bond rotation or chemical exchange. numberanalytics.comfu-berlin.deumn.edu For this compound, DNMR could potentially be used to investigate the rotational barrier around the C3-N bond of the thiophene ring, which may be influenced by the electronic effects of the bromine substituent and hydrogen bonding involving the urea group. At present, no such studies have been reported for this compound.

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. core.ac.uk The theoretical exact mass of this compound (C₅H₅BrN₂OS) can be calculated, but no experimentally determined HRMS data has been found in published literature to confirm its composition.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. This technique is invaluable for structural elucidation by revealing characteristic fragmentation pathways. For this compound, MS/MS studies would likely show characteristic losses, such as the loss of isocyanic acid (HNCO) from the urea moiety or cleavage of the thiophene ring.

Studies on the fragmentation of other urea and thiourea (B124793) compounds have been conducted researchgate.net, but a specific MS/MS fragmentation pattern for this compound is not available.

Lack of Specific Data Hinders Comprehensive Analysis of this compound

A thorough investigation into the advanced spectroscopic and structural properties of the chemical compound this compound reveals a significant gap in publicly available scientific literature. While general principles of advanced analytical techniques are well-documented for related chemical structures, specific experimental data for this compound is not available. This absence of dedicated research on this particular compound prevents a detailed and accurate elucidation of its structural and conformational characteristics as requested.

The intended analysis was to be structured around a detailed outline, including ion mobility-mass spectrometry, vibrational spectroscopy (Infrared and Raman analysis), and X-ray diffraction crystallography. However, without specific studies on this compound, the following critical information remains unknown:

Ion Mobility-Mass Spectrometry Data: There are no published studies detailing the use of ion mobility-mass spectrometry to investigate the conformational landscape of this compound. Such an analysis would provide valuable insights into the gas-phase structures and potential conformers of the molecule.

Vibrational Spectroscopy Signatures: While general frequency ranges for functional groups present in this compound, such as the carbonyl (C=O), amine (N-H), and thiophene ring vibrations, can be inferred from studies on similar molecules, specific, experimentally determined Infrared (IR) and Raman spectra for this compound are not reported. researchgate.netresearchgate.netspectroscopyonline.comamericanpharmaceuticalreview.com This data is essential for a precise characterization of its vibrational modes and for any conformational analysis based on spectral signatures.

X-ray Diffraction Crystallography Parameters: A definitive solid-state structure of this compound, which can only be determined through X-ray diffraction, is not available in open-access crystallographic databases or scientific literature. researchgate.netrsc.orglibretexts.org Consequently, crucial data such as its unit cell parameters, space group, and precise bond lengths and angles remain uncharacterized.

Due to the lack of this fundamental data, a scientifically rigorous article that strictly adheres to the requested detailed outline, including data tables and in-depth research findings, cannot be generated at this time. The principles of these analytical techniques are well-established, but their specific application to this compound has not been documented in the reviewed scientific domain.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Analysis of Intermolecular Interactions and Crystal Packing Motifs

A detailed analysis of the intermolecular interactions and crystal packing of this compound could not be completed as specific crystallographic data for this compound is not publicly available in crystallographic databases. The synthesis of this compound has been reported in the context of its use as an intermediate in the preparation of other compounds. However, a single-crystal X-ray diffraction study, which is essential for elucidating the precise three-dimensional arrangement of molecules in the solid state, has not been published.

In the absence of specific crystallographic data for this compound, a definitive description of its hydrogen bonding network, the presence of any halogen bonds involving the bromine atom, and potential π-π stacking interactions of the thienyl rings remains speculative. Such an analysis requires precise knowledge of intermolecular distances and angles, which can only be obtained through experimental crystal structure determination.

A thorough review of available scientific literature reveals a lack of specific computational chemistry studies focused solely on the compound this compound. While computational methods such as Density Functional Theory (DFT), ab initio calculations, and Natural Bond Orbital (NBO) analysis are widely used to investigate similar molecules, specific research findings for this compound are not present in the public domain.

Therefore, it is not possible to provide a detailed article with specific research findings, data tables, and in-depth analysis as requested in the prompt's outline. Generating such content would require performing novel theoretical research, which is beyond the scope of this service. The principles of scientific accuracy and adherence to established research prevent the fabrication of data for the requested sections on electronic structure, conformational analysis, and intramolecular hydrogen bonding for this specific compound.

For general information, computational chemistry is a branch of chemistry that uses computer simulations to solve chemical problems. It employs methods of theoretical chemistry, incorporated into computer programs, to calculate the structures and properties of molecules and solids.

Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of many-body systems, including atoms, molecules, and condensed phases. academicjournals.orgnih.govnih.gov It is often used to determine the ground state geometry and electronic properties of molecules.

Ab initio methods are computational chemistry methods based on quantum chemistry. The term "ab initio" means "from first principles," indicating that these calculations are based directly on the laws of quantum mechanics without the inclusion of empirical parameters.

Natural Bond Orbital (NBO) analysis is a method for studying hybridization, covalent bonding, and electron delocalization in molecular systems. asianpubs.orgresearchgate.net It provides insights into charge transfer and hyperconjugative interactions. asianpubs.org

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. in-academy.uz Torsional scans are a common technique used to explore the potential energy surface and identify stable conformers.

Intramolecular hydrogen bonding is a key factor that can significantly influence the conformation and stability of a molecule. nih.govrsc.orgnih.govresearchgate.net It occurs when a hydrogen atom is attracted to two other atoms within the same molecule.

While these techniques have been applied to a vast number of organic compounds, including various urea and thiophene derivatives, the specific results of such analyses for this compound are not available in the referenced literature. researchgate.netresearchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of 5 Bromo 3 Thienyl Urea

Spectroscopic Parameter Prediction and Validation

Computational quantum chemistry offers the capability to predict a range of spectroscopic parameters with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and can often guide the synthesis and characterization of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are routinely employed to calculate NMR parameters such as chemical shifts (δ) and spin-spin coupling constants (J).

The process typically involves the geometry optimization of the (5-Bromo-3-thienyl)urea molecule using a selected level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). Following optimization, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to compute the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms of this compound would provide a theoretical spectrum that can be compared with experimental data. Discrepancies between the calculated and experimental values can often be attributed to solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Similarly, the calculation of J-coupling constants provides information about the connectivity and dihedral angles between atoms. These calculations are more computationally demanding but offer a deeper understanding of the molecular structure.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table presents hypothetical data for illustrative purposes.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H (Thiophene Ring) 7.2 - 7.8 -
H (Urea -NH) 8.5 - 9.5 -
H (Urea -NH₂) 5.0 - 6.0 -
C (Thiophene Ring, C-Br) - 110 - 120
C (Thiophene Ring) - 125 - 140

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational modeling can predict these vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectral bands.

The process begins with the optimization of the molecular geometry and subsequent calculation of the harmonic vibrational frequencies at the same level of theory. The resulting theoretical spectrum provides a set of vibrational modes, each associated with specific atomic motions, such as stretching, bending, and torsional vibrations.

A detailed analysis of the vibrational modes of this compound would allow for the assignment of characteristic peaks in its experimental IR and Raman spectra. For instance, the calculations would predict the frequencies for the C=O stretching of the urea (B33335) group, the N-H stretching and bending modes, and the various vibrations of the thiophene (B33073) ring. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental data, compensating for anharmonicity and other theoretical approximations. scispace.com

Table 2: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound This table presents hypothetical data for illustrative purposes.

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretch (Urea) 3300 - 3500
C-H Stretch (Thiophene) 3000 - 3100
C=O Stretch (Urea) 1650 - 1700
N-H Bend (Urea) 1550 - 1650
C-N Stretch (Urea) 1400 - 1500

Reaction Mechanism Studies via Computational Modeling

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the factors that control reaction rates.

The synthesis of ureas can often involve isocyanate intermediates, which can be formed through reactions like the Curtius rearrangement. nih.govwikipedia.org This rearrangement involves the thermal or photochemical conversion of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. nih.govrsc.org

Computational modeling can be used to study the mechanism of the Curtius rearrangement for the synthesis of a precursor to this compound. This involves locating the transition state structure for the key rearrangement step. Transition state theory allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

The characterization of the transition state involves identifying a stationary point on the potential energy surface with exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, leading from the reactant (acyl azide) to the product (isocyanate). The migration of the thienyl group from the carbonyl carbon to the nitrogen atom would be a key feature of this transition state. wikipedia.org

By mapping out the entire reaction pathway, including reactants, intermediates, transition states, and products, a detailed energetic profile can be constructed. This profile illustrates the energy changes that occur throughout the reaction.

For a multi-step synthesis, computational modeling can identify the rate-limiting step, which is the step with the highest activation energy. This information is crucial for optimizing reaction conditions to improve yield and reaction rate. For example, in the synthesis of substituted ureas, the formation of the isocyanate or its subsequent reaction with an amine could be the rate-limiting step.

Table 3: Illustrative Energetic Profile Data for a Hypothetical Curtius Rearrangement in the Synthesis of a this compound Precursor This table presents hypothetical data for illustrative purposes.

Species Relative Energy (kcal/mol)
Reactant (Acyl Azide) 0.0
Transition State 1 (N₂ extrusion) +25.0
Intermediate (Acyl Nitrene) +5.0
Transition State 2 (Rearrangement) +15.0

Reactivity and Transformation Pathways of 5 Bromo 3 Thienyl Urea

Transformations at the Urea (B33335) Moiety

While specific documented examples of N-functionalization for (5-Bromo-3-thienyl)urea are not prevalent in readily available literature, the general reactivity of aryl ureas serves as a predictive model. The nitrogen atoms of the urea moiety can act as nucleophiles, participating in reactions such as N-alkylation and N-acylation.

N-Alkylation: This process would involve the substitution of one or more of the hydrogen atoms on the urea nitrogens with an alkyl group. The reaction typically requires a suitable alkyl halide and a base to deprotonate the nitrogen, enhancing its nucleophilicity. The substitution could occur on the nitrogen adjacent to the thiophene (B33073) ring (N1) or the terminal nitrogen (N3), with selectivity potentially influenced by steric hindrance and the electronic environment.

N-Acylation: Similarly, N-acylation would introduce an acyl group onto a urea nitrogen using an acylating agent like an acyl chloride or anhydride, typically in the presence of a base. This transformation would yield an N-acylurea derivative, further diversifying the compound's structure.

The feasibility and outcomes of these reactions would be contingent on carefully selected reaction conditions to manage selectivity and avoid potential side reactions on the bromothiophene ring.

The urea linkage is known for its high strength and stability, which is attributed to resonance stabilization involving the nitrogen lone pairs and the carbonyl group. In this compound, this stability is further enhanced by the attachment of the urea to the aromatic thiophene ring.

Polyurea materials are recognized for their high thermal and chemical stability. rsc.org The urea bond itself is generally stable towards free amines, unlike more dynamic covalent bonds. rsc.org Studies on various urea derivatives indicate that thermal decomposition occurs at elevated temperatures. For instance, the decomposition of methylene (B1212753) and methylene ether bonds in urea-formaldehyde resins occurs between approximately 220°C and 330°C (493.15 K and 603.15 K). nih.gov Theoretical studies on the thermal decomposition of alkyl- and phenylureas provide further insight into the mechanisms of their breakdown under thermal stress. semanticscholar.org The aromatic nature of the thienyl group in this compound is expected to confer greater thermal stability compared to simple alkyl ureas, due to the rigidity and electronic delocalization of the aromatic ring system. researchgate.netsemanticscholar.org

Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substituents already present on the ring dictate the position and feasibility of further reactions.

Five-membered heterocyclic rings like thiophene are generally more susceptible to electrophilic attack than benzene (B151609). wikipedia.org The outcome of an electrophilic aromatic substitution (SEAr) on the this compound scaffold is directed by the existing urea and bromine substituents.

The urea group (-NHCONH₂) is an activating group due to the electron-donating resonance effect of the nitrogen atom attached to the ring. It directs incoming electrophiles to the ortho and para positions. In this case, the ortho positions are C2 and C4.

The bromine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para director because of its electron-donating resonance effect. The positions ortho to the bromine are C4.

The combined effect suggests that electrophilic substitution will be strongly favored at the C4 position, which is ortho to both the activating urea group and the directing bromo group. The C2 position is also activated by the urea group but may be slightly less favored.

Reaction TypeReagentsExpected Major Product
Nitration HNO₃ / H₂SO₄1-(5-Bromo-4-nitro-3-thienyl)urea
Halogenation (Bromination) Br₂ / Acetic Acid1-(4,5-Dibromo-3-thienyl)urea
Sulfonation Fuming H₂SO₄4-((3-Ureido)-2-bromothiophene)-5-sulfonic acid
Friedel-Crafts Acylation RCOCl / AlCl₃1-(5-Bromo-4-acyl-3-thienyl)urea

The carbon-bromine bond at the C5 position is a prime site for metal-halogen exchange, a powerful tool for creating a nucleophilic carbon center for further derivatization. wikipedia.org This reaction is typically performed at low temperatures using organolithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). acs.orgnih.gov

The reaction proceeds via the exchange of the bromine atom for a lithium atom, generating the highly reactive intermediate, (3-ureido-5-thienyl)lithium.

A critical consideration is the presence of acidic N-H protons on the urea moiety. These protons can be deprotonated by the organolithium reagent, competing with the desired halogen-metal exchange. This can often be overcome by using excess organolithium reagent to first deprotonate the urea and then perform the exchange. mdpi.com Alternatively, a combination of reagents like i-PrMgCl and n-BuLi can facilitate selective bromine-metal exchange even in the presence of acidic protons under non-cryogenic conditions. mdpi.com

Once formed, the lithiated intermediate can react with a wide array of electrophiles to introduce new functional groups at the C5 position.

ElectrophileReagent ExampleResulting Product at C5 Position
Carbon dioxide CO₂3-Ureido-5-thiophenecarboxylic acid
Aldehydes/Ketones RCHO / R₂COα-Hydroxyalkyl group
Alkyl Halides R-XAlkyl group
Disulfides RSSRThioether group (-SR)
Boronic Esters B(OR)₃Boronic acid/ester group (-B(OH)₂ / -B(OR)₂)

Cross-Coupling Reactions Involving the Bromine Substituent

The bromine atom at the C5 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of bromo-thiophenes in such transformations is well-established. nih.gov

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This is widely used to introduce aryl, heteroaryl, or vinyl groups. nih.gov

Stille Coupling: Coupling with an organostannane (organotin compound) using a palladium catalyst. This method is valued for its tolerance of a wide variety of functional groups.

Sonogashira Coupling: The reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a C-C triple bond (an alkynyl group).

Heck Coupling: The reaction with an alkene to form a substituted alkene, creating a new C-C bond.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine to form a new C-N bond, replacing the bromine with a substituted amino group.

These reactions provide a versatile platform for elaborating the core structure of this compound, enabling the synthesis of complex molecules.

Reaction NameCoupling PartnerCatalyst/Base System (Typical)Bond FormedProduct Type
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(PPh₃)₄ / K₂CO₃C-C5-Aryl/Vinyl-3-thienylurea
Stille Organostannane (R-SnBu₃)Pd(PPh₃)₄C-C5-Substituted-3-thienylurea
Sonogashira Terminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂ / CuI / Et₃NC-C (sp)5-Alkynyl-3-thienylurea
Heck Alkene (CH₂=CHR)Pd(OAc)₂ / P(o-tol)₃ / Et₃NC-C (sp²)5-Vinyl-3-thienylurea
Buchwald-Hartwig Amination Amine (R₂NH)Pd₂(dba)₃ / BINAP / NaOt-BuC-N5-(Amino)-3-thienylurea

Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl/Heteroaryl Bond Formation

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl and heteroaryl structures in the pharmaceutical and materials science industries. nih.gov This palladium-catalyzed reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester. nih.gov For this compound, the carbon-bromine bond at the C5 position of the thiophene ring is the reactive site for this transformation, allowing for the introduction of various aryl and heteroaryl substituents.

The versatility of the Suzuki-Miyaura coupling allows this compound to be coupled with a wide array of boronic acid and boronic ester partners. The reaction generally accommodates partners with diverse electronic properties, including both electron-rich and electron-deficient aryl and heteroaryl boronic acids. researchgate.net However, the success and efficiency of the coupling can be influenced by the nature of the boron-containing reagent.

Scope:

Aryl Boronic Acids: Phenylboronic acids with various substituents (e.g., methoxy, nitro, cyano, formyl) can be effectively coupled.

Heteroaryl Boronic Acids: A range of heteroaryl boronic acids, such as those derived from pyridine, furan, and even other thiophenes, are suitable coupling partners. This allows for the construction of complex, poly-heterocyclic systems. orgsyn.org

Vinyl Boronic Acids: Alkenyl groups can be introduced using vinyl boronic acids or their corresponding esters.

Boronic Esters: Pinacol (B44631) esters and other boronic esters are often used to enhance the stability of the boron reagent, particularly for boronic acids that are prone to decomposition or protodeboronation. nih.govyoutube.com

Limitations: A significant challenge, particularly with heteroaryl boronic acids, is the competing side reaction of protodeboronation, where the boronic acid group is replaced by a hydrogen atom before the desired cross-coupling can occur. nih.govrsc.org This is more pronounced with certain electron-rich heterocyclic derivatives. nih.gov Reaction conditions must be carefully optimized to minimize this pathway. researchgate.net Additionally, highly sterically hindered boronic acids may exhibit lower reactivity, requiring more active catalyst systems or harsher reaction conditions.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound with Various Boronic Acids This table presents expected outcomes based on typical results for similar bromo-heterocyclic substrates.

EntryBoronic Acid/Ester PartnerProductExpected Yield (%)
1Phenylboronic acid(5-Phenyl-3-thienyl)urea92
24-Methoxyphenylboronic acid[5-(4-Methoxyphenyl)-3-thienyl]urea95
33-Pyridinylboronic acid[5-(3-Pyridinyl)-3-thienyl]urea85
4(5-Formylthiophen-2-yl)boronic acid5'-(Ureido)-[2,3'-bithiophen]-5-carbaldehyde78
53,5-Dimethylisoxazole-4-boronic acid pinacol ester[5-(3,5-Dimethylisoxazol-4-yl)-3-thienyl]urea88

The choice of palladium catalyst and supporting ligand is critical for achieving high efficiency and selectivity in the Suzuki-Miyaura coupling of this compound. nih.gov Given that heteroaryl halides can be challenging substrates, significant effort has been dedicated to developing catalyst systems that promote the desired reaction while suppressing side reactions like debromination of the starting material or protodeboronation of the coupling partner. researchgate.netrsc.org

Catalyst Systems:

Palladium Precursors: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and pre-formed palladium-ligand complexes (precatalysts). researchgate.net

Ligands: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For challenging heteroaryl couplings, electron-rich and sterically bulky phosphine (B1218219) ligands are often superior. rsc.org

Trialkylphosphines: Ligands like tricyclohexylphosphine (B42057) (PCy₃) are effective for some systems. nih.gov

Biaryl Phosphines: A wide range of "Buchwald ligands," such as SPhos and XPhos, have been developed and often provide excellent results in terms of reaction rate and substrate scope. researchgate.netrsc.org

Bidentate Ligands: Ligands like Xantphos can also be effective, influencing the geometry and reactivity of the palladium complex. nih.gov

Reaction Conditions:

Base: A base is required to activate the boronic acid for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. researchgate.net The choice of base can significantly impact the reaction outcome, especially in preventing protodeboronation.

Solvent: The reaction is typically performed in a mixture of an organic solvent and water, such as dioxane/water, THF/water, or toluene/water. nih.govresearchgate.net Anhydrous conditions can also be employed with certain catalyst systems.

Temperature: Reaction temperatures typically range from room temperature to reflux, with microwave-assisted heating being a modern technique to accelerate the reaction and improve yields. researchgate.net

Automated systems have been developed to rapidly screen combinations of catalysts, ligands, bases, and solvents to identify the optimal conditions for a specific coupling reaction, thereby increasing turnover number and yield. rsc.org

Table 2: Optimization of a Model Suzuki-Miyaura Coupling Reaction Reaction: this compound + 4-Tolylboronic acid. This table illustrates how changing parameters can affect yield, based on general principles of catalyst optimization.

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10045
2Pd₂(dba)₃ (1)PCy₃ (2)K₃PO₄Toluene11078
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10094
4XPhosPdG2 (2)---Cs₂CO₃Isopropanol8096

Sonogashira, Heck, and Stille Coupling for Alkynyl, Alkenyl, and Alkyl Substitutions

Beyond the introduction of aryl and heteroaryl groups, the bromine atom of this compound facilitates other important palladium-catalyzed C-C bond-forming reactions, including the Sonogashira, Heck, and Stille couplings. These methods allow for the installation of alkynyl, alkenyl, and various organostannane-derived groups, respectively.

Sonogashira Coupling: This reaction creates a C-C bond between this compound and a terminal alkyne. wikipedia.org The process is typically co-catalyzed by palladium and copper(I) salts (e.g., CuI) in the presence of an amine base, such as triethylamine (B128534) or diisopropylamine, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is highly efficient for synthesizing aryl- and heteroaryl-alkynes. rsc.orgnih.gov A wide range of terminal alkynes, including those with aryl, silyl, and alkyl substituents, can be used. researchgate.net

Table 3: Representative Sonogashira, Heck, and Stille Coupling Reactions This table presents expected products and yields for various C-C coupling reactions on this compound based on established methodologies.

ReactionCoupling PartnerProductExpected Yield (%)
Sonogashira Phenylacetylene[5-(Phenylethynyl)-3-thienyl]urea90
Heck n-Butyl acrylate (B77674)Butyl (E)-3-[5-(ureido)-3-thienyl]acrylate82
Stille Tributyl(vinyl)stannane(5-Vinyl-3-thienyl)urea88

Heck Reaction: The Heck reaction couples this compound with an alkene, such as an acrylate or a styrene, in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a powerful tool for forming substituted alkenes. The choice of catalyst, base, and solvent is crucial for controlling the regioselectivity and stereoselectivity (typically trans) of the product. organic-chemistry.orgrsc.org Phosphine-free catalyst systems have also been developed for this transformation. organic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of the bromo-substrate with an organostannane (R-SnR'₃) reagent. organic-chemistry.org This reaction is known for its versatility and tolerance of a wide variety of functional groups on both coupling partners. wikipedia.org A broad range of groups, including vinyl, aryl, alkynyl, and alkyl, can be transferred from the tin reagent. organic-chemistry.org A primary disadvantage of the Stille coupling is the toxicity and difficulty in removing the tin byproducts. organic-chemistry.org

Buchwald-Hartwig Amination for N-Aryl/Heteroaryl Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for synthesizing N-aryl and N-heteroaryl derivatives from this compound. The development of sophisticated catalyst systems, particularly those using bulky, electron-rich phosphine ligands, has enabled the coupling of a vast range of nitrogen-containing nucleophiles under relatively mild conditions. wikipedia.orgabertay.ac.uk

The scope of the reaction is extensive and includes:

Primary and Secondary Amines: Both alkylamines and anilines can be coupled.

Ammonia (B1221849) Equivalents: Specialized reagents or conditions can be used to install a primary amino group (NH₂). organic-chemistry.orgresearchgate.net

Amides, Carbamates, and Ureas: While less common, other N-H containing compounds can also serve as coupling partners. The urea moiety already present in the substrate could potentially be arylated further under certain conditions, though the primary reaction site is the C-Br bond. nih.gov

The reaction typically requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, XPhos, RuPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃). researchgate.net The choice of these components is crucial and depends on the specific amine and substrate being coupled. dntb.gov.ua

Table 4: Representative Buchwald-Hartwig Amination Reactions of this compound This table presents expected outcomes for C-N coupling reactions based on typical results for similar bromo-heterocyclic substrates.

EntryAmine PartnerProductExpected Yield (%)
1Aniline[5-(Phenylamino)-3-thienyl]urea85
2Morpholine[5-(Morpholin-4-yl)-3-thienyl]urea91
3Benzylamine[5-(Benzylamino)-3-thienyl]urea88
4Pyrrolidine[5-(Pyrrolidin-1-yl)-3-thienyl]urea93

Applications of 5 Bromo 3 Thienyl Urea As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems

The inherent reactivity of the 3-aminothiophene core, from which (5-Bromo-3-thienyl)urea is derived, makes it a valuable precursor for the synthesis of fused heterocyclic systems. While direct cyclization examples starting from this compound are not extensively documented in readily available literature, the analogous reactivity of related 3-aminothiophene derivatives provides a strong indication of its potential.

One of the most promising applications lies in the synthesis of thieno[3,2-d]pyrimidines . These bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities. The general synthetic strategy involves the reaction of a 3-aminothiophene derivative with a suitable one-carbon synthon, such as formic acid or urea (B33335). For instance, the reaction of a substituted methyl 3-aminothiophene-2-carboxylate with urea at elevated temperatures leads to the formation of the corresponding thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. rsc.org This suggests a plausible pathway where this compound, under appropriate conditions, could undergo intramolecular or intermolecular condensation reactions to form similar fused pyrimidine rings.

Furthermore, the synthesis of other fused systems like thieno[2,3-d]pyrimidines often proceeds through a multi-step sequence starting from a thiophene (B33073) precursor. mdpi.comscielo.br These syntheses frequently involve the construction of a pyrimidine ring onto the thiophene core. The presence of the urea moiety in this compound provides a pre-installed fragment of the pyrimidine ring, potentially streamlining the synthesis of such complex heterocycles.

Precursor for Advanced Organic Materials

The unique electronic properties of the thiophene ring, combined with the hydrogen-bonding capabilities of the urea group, position this compound as a promising, though currently underexplored, precursor for advanced organic materials.

Synthesis of Monomers for Functional Polymers

The bifunctional nature of this compound, with its reactive bromine atom and the N-H bonds of the urea, makes it a potential candidate as a monomer for the synthesis of functional polymers such as polyurethanes and polyureas. While specific examples of polymerization using this compound are not yet reported, the general principles of polyurethane and polyurea synthesis offer a conceptual framework.

Polymer TypePotential Co-monomerPotential Polymerization ReactionAnticipated Polymer Properties
PolyurethaneDiol (e.g., ethylene glycol)Reaction of the isocyanate (derived from the urea) with the diolEnhanced thermal stability and specific recognition capabilities due to the thiophene and urea moieties.
PolyureaDiisocyanate (e.g., MDI)Reaction of the amine (derived from the urea) with the diisocyanateRigid polymer chains with potential for self-assembly through hydrogen bonding.

Development of Conjugated Systems for Optoelectronic Applications

The brominated thiophene unit in this compound is a key functional handle for cross-coupling reactions, such as Suzuki or Stille coupling. These reactions are fundamental in the synthesis of π-conjugated systems, which are the cornerstone of organic electronics. By coupling this compound with appropriate boronic acids or organostannanes, it is conceivable to construct conjugated oligomers and polymers where the thienylurea unit is integrated into the backbone.

The incorporation of the urea group could impart unique properties to these materials. The hydrogen-bonding capability of urea can influence the supramolecular organization and packing of the polymer chains in the solid state, which in turn can significantly affect their charge transport properties and optoelectronic performance.

Role in Target-Oriented Synthesis of Complex Molecules

This compound and its derivatives have demonstrated significant utility as intermediates and scaffolds in the synthesis of complex and biologically active molecules.

Intermediate in the Assembly of Multi-Component Systems

The strategic placement of reactive sites in this compound allows for its use as a key intermediate in the assembly of more complex molecular architectures. A notable example is its application in the synthesis of heterocyclic mannosides, which are investigated as potential FimH antagonists for the treatment of urinary tract infections. In these syntheses, the this compound moiety is introduced and subsequently elaborated through coupling reactions to build the final complex structure.

Scaffold for Combinatorial Library Generation

The thienylurea scaffold has been identified as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. For instance, N-3-thienyl N'-aryl ureas have been identified as novel inhibitors of Raf kinase, a key target in cancer therapy.

A combinatorial chemistry approach has been successfully employed to rapidly generate a large library of bis-aryl ureas based on the 3-thienylurea core. researchgate.net This high-throughput synthesis strategy allows for the systematic variation of substituents on the aryl rings, enabling the exploration of structure-activity relationships (SAR) and the identification of potent and selective inhibitors. The bromo-substituent on the thiophene ring of this compound serves as a convenient attachment point for diversification through various cross-coupling reactions, making it an ideal scaffold for such combinatorial library generation.

ScaffoldLibrary Generation MethodTarget ClassExample Application
This compoundParallel Synthesis / Cross-Coupling ReactionsKinase InhibitorsDevelopment of Raf kinase inhibitors for cancer therapy. researchgate.net

Future Perspectives and Emerging Research Directions

Sustainable Synthesis of (5-Bromo-3-thienyl)urea and its Derivatives

The principles of green chemistry are increasingly influencing the synthesis of pharmacologically relevant molecules. Future research will likely focus on developing more sustainable and efficient methods for the synthesis of this compound and its analogs, moving away from hazardous reagents and energy-intensive processes.

Key strategies for sustainable synthesis include:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including enhanced safety, better process control, and scalability. nih.gov For the synthesis of urea (B33335) derivatives, flow chemistry can facilitate the safe handling of hazardous intermediates like isocyanates, which are often generated in situ via methods such as the Curtius rearrangement. nih.govresearchgate.net A potential flow synthesis of this compound could involve the generation of 5-bromo-3-thienyl isocyanate from the corresponding carboxylic acid or acyl chloride, followed by immediate trapping with an amine in a sequential microreactor setup. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields for the synthesis of N-substituted ureas. nih.gov Applying this technology to the reaction between 3-amino-5-bromothiophene and a cyanate (B1221674) source could significantly reduce the energy consumption and time required for the synthesis of the target compound. nih.gov

Green Solvents and Catalysts: The replacement of volatile organic compounds with greener alternatives like water or bio-based solvents is a critical aspect of sustainable synthesis. Research into photocatalytic methods, for instance using TiO2, for synthesizing ureas from in-situ generated ammonia (B1221849) and carbon dioxide, represents an innovative, environmentally friendly approach that could be adapted for heterocyclic ureas. nih.gov

Exploration of Unconventional Reactivity Modalities

Beyond traditional synthetic methods, the exploration of unconventional reactivity can unveil novel pathways for functionalizing this compound. The unique electronic properties of the bromothiophene ring combined with the reactivity of the urea moiety make it an ideal candidate for such investigations.

Emerging areas of exploration include:

Electrochemistry and Photochemistry: These techniques utilize electrons or photons as "mass-free" reagents, offering a green and powerful alternative to conventional chemical transformations. nih.gov The electrochemical synthesis of urea derivatives is an area of growing interest. For this compound, electrochemical methods could be explored for C-H activation on the thiophene (B33073) ring or for mediating coupling reactions at the bromine-substituted position. Similarly, photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods.

Aryne Chemistry: The generation of aryne intermediates opens up unique possibilities for synthesizing highly functionalized aromatic compounds. acs.org While typically applied to benzene (B151609) rings, related hetaryne chemistry could be explored. The bromine atom on the thiophene ring could potentially be used to generate a thienyl-yne intermediate, which could then undergo reactions like bromothiolation to introduce new functional groups onto the heterocyclic core. acs.org

Directed C-H Functionalization: The urea moiety can act as a directing group to facilitate regioselective C-H activation at specific positions on the thiophene ring. This would allow for the direct introduction of new substituents without the need for pre-functionalized starting materials, representing a highly atom-economical approach to generating a library of derivatives.

Integration into Advanced Automated Synthesis and High-Throughput Experimentation Platforms

The demand for large and diverse compound libraries for drug discovery has driven the development of automated synthesis and high-throughput experimentation (HTE). ewadirect.com this compound is an excellent candidate for integration into these platforms due to its potential for rapid diversification.

Automated Synthesis: Automated platforms, often utilizing flow chemistry, can be programmed to synthesize a library of this compound derivatives by varying the amine component reacted with the 5-bromo-3-thienyl isocyanate intermediate. researchgate.net This approach minimizes manual handling of reagents and allows for the rapid generation of hundreds or thousands of compounds for screening. rsc.org Technologies like acoustic dispensing can be used to perform these syntheses on a nanoscale, further reducing waste and cost. rsc.org

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS platforms can be used to rapidly screen them for biological activity against a wide range of therapeutic targets. ewadirect.com Various assay technologies, such as fluorescence polarization, surface plasmon resonance (SPR), and cell-based assays using systems like the Fluorometric Imaging Plate Reader (FLIPR), can be employed to identify promising hit compounds. enamine.netarvojournals.org The combination of automated synthesis and HTS creates a powerful workflow for accelerating the early stages of drug discovery. rsc.org

Development of Novel Catalytic Transformations Utilizing the Compound as a Substrate

The bromine atom on the thiophene ring of this compound serves as a versatile chemical handle for a wide array of catalytic cross-coupling reactions. This positions the compound as a valuable building block for constructing complex molecular architectures.

Palladium-Catalyzed Cross-Coupling: this compound is an ideal substrate for numerous palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters can introduce new aryl, heteroaryl, or alkyl groups at the 5-position of the thiophene ring. mdpi.com

Stille Coupling: Coupling with organostannanes provides another efficient method for forming new carbon-carbon bonds. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes can be used to introduce alkynyl moieties, which are valuable functional groups in medicinal chemistry.

Buchwald-Hartwig Amination: This reaction would allow for the introduction of various nitrogen-based functional groups by coupling with amines.

Copper-Catalyzed Reactions: Copper catalysis can be employed for reactions such as Ullmann coupling to form biaryl linkages or for the introduction of other nucleophiles.

The development of novel catalytic systems that are effective for these transformations on substrates like this compound will continue to be an active area of research. The urea functionality itself may play a role in modulating the reactivity of the substrate or in chelating to the metal catalyst, potentially influencing the outcome of the reaction.

Q & A

Q. What are the recommended synthetic routes for (5-Bromo-3-thienyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves two key steps: bromination of a thiophene precursor and subsequent urea linkage formation.

  • Bromination : Use electrophilic bromination with N-bromosuccinimide (NBS) in anhydrous conditions (e.g., CCl₄ or DMF) at 80–90°C. Catalytic Lewis acids like FeCl₃ may enhance regioselectivity at the 5-position .
  • Urea Formation : React 5-bromo-3-thienylamine with an isocyanate or phosgene derivative under inert atmospheres. Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical to avoid side reactions .
    Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 amine-to-isocyanate ratio) to maximize yield. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) confirm structure via thiophene proton signals (δ 6.8–7.5 ppm) and urea NH peaks (δ 5.0–6.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (expected m/z: ~235 for C₅H₅BrN₂OS).
  • X-ray Crystallography : Use SHELXL for refinement. Crystallize in DMSO/water mixtures; bromine’s heavy atom effect aids resolution. Check for twinning with PLATON .

Q. How can researchers assess the purity of this compound for in vitro studies?

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is required for biological assays.
  • Elemental Analysis : Match experimental C/H/N/Br percentages to theoretical values (e.g., C: 25.66%, H: 2.15%, Br: 34.13%) .

Advanced Research Questions

Q. How can structural modifications to this compound improve its bioactivity?

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 2-position to enhance electrophilic reactivity. Replace bromine with iodine for heavier halogen bonding in enzyme pockets .
  • Urea Backbone : Modify to thiourea or sulfonylurea to alter hydrogen-bonding capacity. Test via molecular docking (AutoDock Vina) against target proteins .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Contextual Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, anti-cancer activity may vary between HeLa (high sensitivity) and MCF-7 (low uptake) .
  • Dose-Response Curves : Replicate studies with standardized concentrations (1–100 µM) and controls (e.g., cisplatin for cytotoxicity). Use ANOVA to identify outliers .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with slow evaporation. Add nucleation agents like cellulose.
  • Disorder Mitigation : At low temperatures (100 K), collect high-resolution data (≤1.0 Å). Use SQUEEZE in PLATON to model solvent regions .

Q. What mechanistic studies elucidate the role of the thiophene ring in this compound’s reactivity?

  • Computational Modeling : DFT calculations (Gaussian 09) to map electron density and Fukui indices for nucleophilic attack sites.
  • Kinetic Isotope Effects : Compare reaction rates using deuterated thiophene analogs to identify rate-determining steps .

Q. How should safety protocols be adapted for handling this compound in high-throughput screening?

  • Toxicity Mitigation : Use fume hoods for powder handling; LC-MS/MS to detect airborne particulates.
  • Waste Disposal : Quench residual isocyanates with ethanolamine before disposal. Document SDS compliance for brominated waste .

Q. What methodologies ensure reproducibility in SAR studies of this compound analogs?

  • Standardized Assays : Pre-screen libraries with a common reference compound (e.g., IC₅₀ values for kinase inhibition).
  • Open Data : Share synthetic protocols (e.g., on PubChem) and raw NMR files to enable cross-validation .

Methodological Best Practices

  • Data Contradiction Analysis : Apply longitudinal factorial invariance tests to confirm measurement consistency across labs .
  • Crystallography : Deposit refined structures in the Cambridge Structural Database (CSD) with full SHELXL parameters .

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